Ethyl(chloromethyl)phenyl carbamic acid
Description
Ethyl(chloromethyl)phenyl carbamic acid is a carbamic acid derivative characterized by an ethyl ester group, a chloromethyl substituent, and a phenyl ring. Carbamic acid esters are widely studied for their biological activities, including antimicrobial, anticonvulsant, and ion channel-modulating properties . The chloromethyl group may enhance reactivity or serve as a synthetic handle for further modifications, as seen in intermediates for anthelmintic and antifungal agents .
Properties
CAS No. |
35600-63-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl N-(chloromethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)12(8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
OCCQMRLRBZHIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Ethyl(chloromethyl)phenyl carbamic acid with key structural analogs:
*Calculated based on hypothetical structure.
Key Research Findings
Pharmacological Activity
- This compound is hypothesized to exhibit antimicrobial activity, similar to phenyl carbamate derivatives observed in Aquilaria malaccensis leaf extracts . The chloromethyl group may enhance membrane permeability or target specificity.
- Methylphenyl carbamic esters show stronger physostigmine-like activity (e.g., intestinal stimulation) compared to ethyl or diethyl analogs, underscoring the impact of ester substituents on bioactivity .
Toxicity and Metabolism
- Carbamic acid ethyl ester (urethane) is carcinogenic due to metabolic activation to vinyl compounds and epoxides .
- Ethyl esters generally exhibit higher toxicity than methyl or benzyl analogs, as seen in 1931 studies comparing miotic and curare-antagonistic effects .
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